3,4-Dichlorobenzotrifluoride

説明

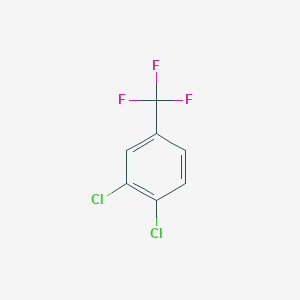

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILPLWOGHPSJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027142 | |

| Record name | 1,2-Dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichlorobenzotrifluoride appears as a colorless liquid. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes., Colorless liquid with an aromatic odor; [HSDB] | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173-174 °C | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

[ChemIDplus] 65 °C, 65 °C (150 °F) | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in petroleum ether and acetonitrile. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.478 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.36 [mmHg], 2.36 mm Hg at 25 °C | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

328-84-7 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G60XCU4GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-13 to -12 °C | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3,4-Dichlorobenzotrifluoride CAS number and properties

An In-depth Technical Guide to 3,4-Dichlorobenzotrifluoride

Introduction

This compound, with the CAS number 328-84-7, is an organic compound characterized by a benzene (B151609) ring substituted with two chlorine atoms and a trifluoromethyl group.[1] This compound typically appears as a colorless to pale yellow liquid with a distinct aromatic odor.[1][2] Its chemical stability and low reactivity make it a valuable component in various industrial and research applications, particularly as a solvent and a key intermediate in the synthesis of other complex chemicals.[1][3] The presence of both chlorine and trifluoromethyl groups imparts unique properties such as high electronegativity and lipophilicity.[1] It is recognized for its relatively low volatility and high boiling point, which are advantageous in certain chemical processes.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 328-84-7 | [1][3][4][5][6] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][3][5][6] |

| Molecular Weight | 215.00 g/mol | [2][3][4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Odor | Aromatic | [2] |

| Boiling Point | 173-174 °C | [2][3][4] |

| Melting Point | -13 to -12 °C | [2][3][4] |

| Density | 1.478 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.475 | [2][4] |

| Vapor Pressure | 1.6 mmHg (20 °C) | [4] |

| Flash Point | 65 °C (closed cup) | [2][4] |

| Solubility | May volatilize from water surfaces | [2] |

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals.[2][3][7][8] Its role as a building block is crucial for creating novel therapeutic agents and developing innovative solutions in these sectors.[3][8]

Key applications include:

-

Intermediate for Agrochemicals : It serves as a precursor for various insecticides and herbicides.[2] For instance, it has been used in the preparation of the potential diphenyl ether herbicide, 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether (RH-2512).[4]

-

Pharmaceutical Synthesis : This compound is a vital intermediate in the synthesis of pharmaceuticals, particularly in the creation of heterocyclic drugs.[7]

-

Solvent Applications : Due to its ability to dissolve a wide range of organic compounds, it is employed as a solvent in complex organic reactions.[1][3]

-

Specialty Chemicals : It is a key intermediate in the production of fluorinated compounds, essential for developing advanced materials and specialty chemicals.[3]

-

Other Industrial Uses : It is also used in the formulation of dyes, electronic cleaning agents, and high-performance polymers.[2][3]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been documented. The primary routes involve the chlorination of a precursor followed by fluorination.

Method 1: Chlorination of 4-Chlorobenzotrifluoride

This method involves the direct chlorination of 4-Chlorobenzotrifluoride.[9]

Protocol:

-

Place 4-Chlorobenzotrifluoride and a catalyst (e.g., a mixture of iron powder and ferric chloride) into a reactor.[9]

-

With stirring, raise the temperature of the mixture to 60 °C.[9]

-

Introduce dry chlorine gas into the reactor and continue heating to a constant temperature between 70 °C and 90 °C.[9]

-

Continue feeding chlorine gas for more than two hours until the content of this compound reaches approximately 90wt%.[9]

-

Stop the chlorine gas feed and exhaust any unreacted chlorine and produced hydrogen chloride gas to obtain the crude product.[9]

-

Filter the crude product to remove the catalyst, followed by pressure reduction and fine distillation to yield the final product with a purity of over 99wt%.[9]

Method 2: From 3,4-Dichlorotoluene

This process involves a two-step synthesis starting from 3,4-Dichlorotoluene.[2][10]

Protocol:

-

Chlorination: 3,4-Dichlorotoluene is reacted with chlorine in the presence of a catalyst to produce 3,4-Dichlorobenzotrichloride.[2][10]

-

Fluorination: The resulting 3,4-Dichlorobenzotrichloride is then reacted with anhydrous hydrogen fluoride. This halogen exchange reaction yields the crude this compound.[2][10]

-

Purification: The crude product is then subjected to distillation, neutralization, and filtration to obtain the finished product.[10]

Safety and Toxicology

This compound is a combustible liquid and requires careful handling.[4][11] It is known to be an irritant and can be narcotic in high concentrations.[2]

-

Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and is toxic to aquatic life with long-lasting effects (H411).[4][11]

-

Precautionary Measures : Wear protective gloves, clothing, and eye/face protection (P280).[4][11] Wash skin thoroughly after handling (P264).[11] Avoid release to the environment (P273).[4]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338).[11] If on skin, remove contaminated clothing and rinse skin with water (P303 + P361 + P353).[11]

-

Fire Fighting : Use dry chemical, CO2, alcohol-resistant foam, or water spray for fires.[2]

-

Storage : Store in a well-ventilated place and keep cool (P403+P235).[11]

Toxicological studies have shown that it can induce unscheduled DNA synthesis and sister chromatid exchange in certain cell lines.[2] It is reported to be moderately irritating to rabbit skin and slightly irritating to rabbit eyes.[2]

References

- 1. CAS 328-84-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. CN102746108A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3,4-Dichlorobenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with significant utility in the chemical and pharmaceutical industries. Its unique combination of a dichlorinated benzene (B151609) ring and a trifluoromethyl group imparts specific physical and chemical properties that make it a valuable solvent and a key intermediate in the synthesis of a wide range of molecules, including agrochemicals and pharmaceuticals.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details on its synthesis, and a discussion of its reactivity and applications.

Core Physical and Chemical Properties

This compound is a colorless liquid with an aromatic odor.[2] It is characterized by its high density, low water solubility, and a high boiling point, which are advantageous in certain industrial processes.[3]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][2][3][4] | |

| Molecular Weight | 215.00 | g/mol | [2][4][5] |

| Appearance | Colorless, clear liquid | [1][2][3][6] | |

| Odor | Aromatic | [2] | |

| Boiling Point | 173-174 | °C | [2][4] |

| Melting Point | -13 to -12 | °C | [1][2][4] |

| Density | 1.478 | g/mL at 25 °C | [2][4] |

| Refractive Index | 1.475 | n20/D | [2][4] |

| Vapor Pressure | 1.6 | mmHg at 20 °C | [4] |

| 2.36 | mmHg | [2] | |

| Flash Point | 65 | °C (closed cup) | [2][4][6] |

| Solubility | Slightly soluble in water | [2] |

Chemical Identity

| Identifier | Value | Reference(s) |

| IUPAC Name | 1,2-dichloro-4-(trifluoromethyl)benzene | [2] |

| CAS Number | 328-84-7 | [2][4][6] |

| EC Number | 206-337-1 | [2][4][6] |

| InChI | 1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11,12)/h1-3H | [3][4][5] |

| InChI Key | XILPLWOGHPSJBK-UHFFFAOYSA-N | [3][4][5] |

| SMILES | FC(F)(F)c1ccc(Cl)c(Cl)c1 | [3][4][5] |

| Synonyms | 3,4-Dichloro-α,α,α-trifluorotoluene, 3,4-DCBTE | [2][6] |

Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been established. The most common industrial methods include:

-

Chlorination of 4-Chlorobenzotrifluoride: This method involves the direct chlorination of the aromatic ring of 4-chlorobenzotrifluoride.[2][7]

-

Fluorination of 3,4-Dichlorobenzotrichloride: This process involves the exchange of chlorine atoms for fluorine atoms on the trichloromethyl group using a fluorinating agent such as anhydrous hydrogen fluoride.[2][7]

-

Two-step synthesis from 3,4-Dichlorotoluene: This route consists of the chlorination of the methyl group followed by fluorination.[2][7][8] One of the advantages of this method is that it reportedly does not produce the 2,4-dichloro isomer.[8]

The diagram below illustrates a generalized workflow for the synthesis of this compound from 3,4-Dichlorotoluene.

Chemical Reactivity

This compound is a relatively stable and unreactive compound under normal conditions.[3] The presence of the electron-withdrawing trifluoromethyl group and two chlorine atoms on the benzene ring deactivates the ring towards electrophilic substitution. However, the halogen atoms can be susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions, although this is not a common application.

The compound is incompatible with strong oxidizing and reducing agents, as well as strong alkalis.[2] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[6]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties are extensive and beyond the scope of this guide. Standard analytical methods such as gas chromatography (GC) for purity assessment, and standard physical chemistry measurements for boiling point, melting point, and density are employed.

Example Synthesis Protocol: From 4-chlorobenzoyl chloride

The following is an example of a laboratory-scale synthesis, which should be performed by qualified personnel with appropriate safety precautions.

Materials:

-

4-chlorobenzoyl chloride (5 moles, 1150 g)

-

Ferric chloride (2 millimoles, 0.323 g)

-

Chlorine gas

-

Nitrogen gas

-

1 L jacketed glass reactor with a stirrer

Procedure:

-

Charge the reactor with 4-chlorobenzoyl chloride and ferric chloride.

-

Under a nitrogen flow, adjust the reactor temperature to 55°C.

-

Replace the nitrogen flow with a chlorine gas flow of 0.55 mol/h (39 g/h) and stir the mixture for 800 minutes, supplying a total of 7.33 moles (520.4 g) of chlorine.

-

Stop the chlorine flow and degas the reaction mixture with nitrogen.

-

Cool the mixture and discharge the product.

-

Analyze the product by gas chromatography to confirm the formation of this compound.[9]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][9] The trifluoromethyl group is a key structural motif in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability.[10]

The diagram below illustrates the role of this compound as a starting material in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.

This compound has been used in the preparation of potential diphenyl ether herbicides.[11] Its stability and ability to dissolve a wide range of organic compounds also make it a useful solvent in various organic reactions.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation.[2][6][12] It may also cause respiratory irritation.[2][6]

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][12]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[6][12]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[6][12]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[6]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

Conclusion

This compound is a chemical compound with a well-defined set of physical and chemical properties that make it highly valuable in organic synthesis. Its role as a key intermediate in the production of pharmaceuticals and agrochemicals underscores its importance in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 328-84-7: this compound | CymitQuimica [cymitquimica.com]

- 4. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (CAS 328-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. benchchem.com [benchchem.com]

- 8. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorobenzotrifluoride from p-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3,4-Dichlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries, starting from the readily available raw material, p-chlorotoluene. This document details the multi-step process, including electrophilic aromatic substitution, free-radical side-chain chlorination, and halogen exchange fluorination, presenting quantitative data in structured tables, detailed experimental protocols, and process diagrams.

Overall Synthetic Pathway

The synthesis of this compound from p-chlorotoluene is a three-step process. The initial step involves the chlorination of the aromatic ring of p-chlorotoluene to yield 3,4-dichlorotoluene (B105583). This is followed by the photochlorination of the methyl group to form 3,4-dichlorobenzotrichloride (B76638). The final step is a halogen exchange reaction where the trichloromethyl group is fluorinated to the trifluoromethyl group, yielding the desired product.

Caption: Overall synthetic scheme for this compound from p-chlorotoluene.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorotoluene via Aromatic Chlorination

This step involves the electrophilic aromatic chlorination of p-chlorotoluene. The reaction yields a mixture of dichlorotoluene isomers, primarily 2,4-dichlorotoluene (B165549) and the desired 3,4-dichlorotoluene. The isomer ratio is influenced by the choice of catalyst.

Experimental Protocol:

-

To a suitable reactor, charge p-chlorotoluene and the chlorination catalyst. Catalysts such as a mixture of zirconium tetrachloride and iron, or a combination of a ring-chlorination catalyst with a sulfur compound can be used to influence the isomer ratio.[1][2]

-

Maintain the reaction temperature in the range of -20°C to 70°C, with a preferred range of 20°C to 50°C.[2]

-

Introduce chlorine gas into the reaction mixture until the desired degree of chlorination is achieved, typically corresponding to an average of 1.5 to 2.0 chlorine atoms per molecule.[1]

-

The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This typically involves fractional distillation to separate the unreacted p-chlorotoluene, the dichlorotoluene isomers, and any trichlorotoluene byproducts.[1][2] The 3,4-dichlorotoluene is then isolated for the subsequent step.

Quantitative Data for Aromatic Chlorination:

| Parameter | Value | Reference |

| Starting Material | p-Chlorotoluene | [1][2] |

| Reagent | Chlorine (Cl₂) | [1][2] |

| Catalyst Systems | Zirconium tetrachloride and Iron; Ring-chlorination catalyst with a sulfur compound | [1][2] |

| Reaction Temperature | -20°C to 70°C (preferred 20°C to 50°C) | [2] |

| Product | 3,4-Dichlorotoluene (in a mixture with other isomers) | [1][2] |

| Isomer Content | At least 35% 3,4-dichlorotoluene | [2] |

Step 2: Synthesis of 3,4-Dichlorobenzotrichloride via Photochlorination

This protocol details the free-radical chlorination of the methyl group of 3,4-dichlorotoluene.

Caption: Experimental workflow for the photochlorination of 3,4-dichlorotoluene.

Experimental Protocol:

-

Charge a UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer with 3,4-dichlorotoluene and a solvent such as carbon tetrachloride.[3]

-

Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).[3]

-

Turn on the internal UV light source.[3]

-

Introduce chlorine gas through the sparge tube. The reaction is highly exothermic and may require external cooling to maintain the temperature between 100°C and 140°C.[3]

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material and intermediate chlorinated products are consumed. This may take 10-12 hours.[3]

-

Once the reaction is complete, turn off the UV lamp and stop the chlorine flow.[3]

-

Purge the reactor with nitrogen gas to remove residual chlorine and HCl.[3]

-

The solvent can be removed by distillation to yield crude 3,4-dichlorobenzotrichloride, which can be used in the next step without further purification.[3]

Quantitative Data for Photochlorination:

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorotoluene | [3] |

| Reagent | Chlorine (Cl₂) | [3] |

| Initiator | UV light | [3] |

| Solvent | Carbon tetrachloride (CCl₄) | [3] |

| Reflux Temperature | 70-80°C | [3] |

| Reaction Temperature | 100-140°C | [3] |

| Reaction Time | 10-12 hours | [3] |

| Product | 3,4-Dichlorobenzotrichloride | [3] |

Step 3: Synthesis of this compound via Halogen Exchange

This protocol details the fluorination of the trichloromethyl group using anhydrous hydrogen fluoride (B91410) (HF). Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed in a specialized pressure reactor (autoclave) by trained personnel.

Experimental Protocol:

-

Charge a stainless steel autoclave (e.g., AISI 316) with the crude 3,4-dichlorobenzotrichloride from the previous step.[4]

-

Cool the autoclave (e.g., to 5°C) and carefully add anhydrous hydrogen fluoride.[4] A molar ratio of 3,4-dichlorobenzotrichloride to HF of 1:3 to 1:3.5 is suggested.[5]

-

Seal the reactor and begin vigorous stirring.[4]

-

Heat the mixture to a final temperature of around 120°C.[4]

-

Maintain the reaction at this temperature and a pressure of approximately 20 bar for 2 to 10 hours.[4][5] The pressure is controlled by a valve connected to a gaseous HCl absorption system.[4]

-

The reaction is considered complete when the production of gaseous HCl ceases and the pressure remains constant.[4]

-

Cool the reactor, stop stirring, and separate the phases.[4]

-

The organic phase is then purified by vacuum distillation to yield this compound.[4]

Quantitative Data for Halogen Exchange:

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorobenzotrichloride | [4][6] |

| Reagent | Anhydrous Hydrogen Fluoride (HF) | [4][6] |

| Molar Ratio (Substrate:HF) | 1:3 to 1:3.5 | [5] |

| Reactor Type | Stainless steel autoclave | [4] |

| Reaction Temperature | 120°C | [4] |

| Reaction Pressure | 20 bar | [4] |

| Reaction Time | 2-10 hours | [4][5] |

| Product | This compound | [4] |

| Yield | ~71.5% | [4] |

| Purity | >99% | [4][5] |

Alternative Synthetic Routes

It is important to note that other synthetic strategies exist for the production of this compound. One common alternative involves the direct chlorination of 4-chlorobenzotrifluoride.[6][7] This method circumvents the need for handling 3,4-dichlorotoluene and its associated isomers. The choice of synthetic route in an industrial setting is often dictated by factors such as raw material cost, process safety, and equipment availability.

Conclusion

The synthesis of this compound from p-chlorotoluene is a robust and well-documented process. This guide provides a detailed framework for researchers and professionals in the field, outlining the necessary steps, reaction conditions, and expected outcomes. Careful control of reaction parameters and adherence to safety protocols, particularly when handling hazardous reagents like anhydrous hydrogen fluoride, are paramount for the successful and safe execution of this synthesis.

References

- 1. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 2. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 6. This compound | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102746108A - Preparation method of this compound - Google Patents [patents.google.com]

Spectroscopic Data of 3,4-Dichlorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichlorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of fluorinated organic compounds.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₃Cl₂F₃, and it has a molecular weight of approximately 215.00 g/mol .[1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its aromatic and trifluoromethyl moieties.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic and Trifluoromethyl Carbons |

¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | -CF₃ Group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]

| m/z | Relative Intensity (%) | Assignment |

| 214 | Data not available | [M]⁺ (with ³⁵Cl₂)[2] |

| 216 | Data not available | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)[2] |

| 218 | Data not available | [M+4]⁺ (with ³⁷Cl₂) |

| 179 | Data not available | [M-Cl]⁺[2] |

| Additional fragments not available | Data not available | Fragment Ions |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong absorptions for the C-F and C-Cl bonds.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Aromatic C-H stretch |

| Data not available | Data not available | Aromatic C=C stretch |

| Data not available | Data not available | C-F stretch (CF₃) |

| Data not available | Data not available | C-Cl stretch |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[1] ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C NMR).[1]

Mass Spectrometry

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[1] A dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.[1]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the sample holder of an FTIR spectrometer.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).[1]

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for structural elucidation.

References

An In-depth Technical Guide to the Solubility of 3,4-Dichlorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobenzotrifluoride (DCBTF) in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on qualitative solubility, provides a detailed experimental protocol for determining precise solubility, and offers a logical workflow for solvent selection in research and development settings.

Core Concepts: Solubility and Molecular Structure

This compound is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃. Its molecular structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a trifluoromethyl group, governs its solubility properties. The presence of the trifluoromethyl group increases lipophilicity, while the chlorine atoms contribute to its polarity. As a general principle, "like dissolves like," suggesting that DCBTF will exhibit higher solubility in solvents with similar polarity and structural characteristics. It is itself described as an effective solvent for a wide range of organic compounds.[1]

Qualitative Solubility of this compound

| Solvent Classification | Solvent Name | Expected Solubility | Rationale/Notes |

| Non-Polar Aromatic | Toluene | Miscible | Structurally similar to DCBTF, facilitating strong intermolecular interactions. |

| Benzene | Miscible | Similar to toluene, expected to be an excellent solvent for DCBTF. | |

| Non-Polar Aliphatic | Hexane | Soluble | The lipophilic nature of the trifluoromethyl group suggests good solubility. |

| Petroleum Ether | Soluble[2] | PubChem explicitly states solubility in petroleum ether. | |

| Polar Aprotic | Acetone | Miscible | The polarity is compatible with the dichlorophenyl moiety of DCBTF. |

| Acetonitrile | Soluble[2] | PubChem explicitly states solubility in acetonitrile. | |

| Dichloromethane (DCM) | Miscible | The chlorinated nature of both solute and solvent suggests high miscibility. | |

| Tetrahydrofuran (THF) | Miscible | A versatile polar aprotic solvent expected to readily dissolve DCBTF. | |

| Dimethylformamide (DMF) | Soluble | A powerful polar aprotic solvent likely to dissolve DCBTF. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, though miscibility may be less than with other aprotics. | |

| Polar Protic | Methanol | Soluble | The polarity of the alcohol should allow for solubility. |

| Ethanol | Soluble | Similar to methanol, good solubility is expected. | |

| Isopropanol | Soluble | Expected to be a good solvent for DCBTF. |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of DCBTF will dissolve in the solvent, but it may not be miscible in all proportions.

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid ensures that equilibrium with the dissolved solute is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This timeframe should be validated to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same organic solvent.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the selected solvent.

-

Analyze the calibration standards and the prepared sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solvent Selection

The choice of an appropriate solvent is critical for success in chemical synthesis, purification, and formulation. The following diagram illustrates a logical workflow for selecting a suitable organic solvent for an application involving this compound.

This workflow provides a systematic approach to solvent selection, starting from the initial requirements and progressing through solubility screening, quantitative analysis, compatibility and safety checks, and finally process optimization. This ensures that the chosen solvent not only meets the solubility requirements but is also safe and compatible with the intended application.

References

3,4-Dichlorobenzotrifluoride: A Comprehensive Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzotrifluoride is a pivotal chemical intermediate, distinguished by its trifluoromethyl group and dichlorinated aromatic ring. This unique structure imparts desirable properties for the synthesis of a wide array of agrochemicals and pharmaceuticals. Its primary application lies in the production of herbicides, particularly of the diphenyl ether class, and insecticides. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key downstream reactions, a comparative analysis of synthetic yields, and an examination of the signaling pathways of major products derived from it.

Properties of this compound

This compound is a colorless liquid with an aromatic odor.[1] Its key physical and chemical properties are summarized in the table below, highlighting its stability and utility as a versatile solvent and reactant in organic synthesis.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂F₃ | [3][4] |

| Molecular Weight | 215.00 g/mol | [3][4] |

| CAS Number | 328-84-7 | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 173-174 °C | [1][2] |

| Melting Point | -13 to -12 °C | [1][2] |

| Density | 1.478 g/mL at 25 °C | [2] |

| Refractive Index | 1.475 (n20/D) | [2] |

| Vapor Pressure | 1.6 mmHg at 20 °C | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily starting from either 3,4-dichlorotoluene (B105583) or 4-chlorobenzotrifluoride (B24415). The choice of starting material and reaction conditions can significantly impact the yield and purity of the final product.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic pathways to this compound.

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 3,4-Dichlorotoluene | 1. Cl₂, UV light2. Anhydrous HF | 1. 100-140 °C2. High pressure | Not specified | Not specified | [5] |

| 4-Chlorobenzotrifluoride | Cl₂, FeCl₃/Fe powder | 70-90 °C | 93.8 - 94.6 | 99.6 - 99.7 | [6] |

| 3,4-Dichlorobenzotrichloride (B76638) | Anhydrous HF | 120 °C, 20 bar | 71.5 | 99.5 | [7] |

| 4-Chlorobenzoyl chloride | Cl₂, FeCl₃ | 55 °C | Not specified | Not specified | [7] |

Experimental Protocols

Protocol 1: Synthesis from 4-Chlorobenzotrifluoride [6]

This method involves the direct chlorination of 4-chlorobenzotrifluoride using a Lewis acid catalyst.

-

Materials: 4-Chlorobenzotrifluoride, iron powder, ferric chloride, dry chlorine gas.

-

Procedure:

-

Charge a reactor with 4-chlorobenzotrifluoride and the catalyst (a mixture of iron powder and ferric chloride).

-

With stirring, heat the mixture to 60 °C.

-

Introduce dry chlorine gas into the reactor and continue heating to a constant temperature of 70-90 °C.

-

Maintain the reaction for over two hours, monitoring the formation of this compound.

-

Once the desired concentration of the product is reached (e.g., 90 wt%), stop the chlorine gas flow.

-

Exhaust unreacted chlorine and hydrogen chloride gas to obtain the crude product.

-

Filter the crude product to remove the catalyst.

-

Purify the product by vacuum distillation to obtain this compound with a purity of over 99%.

-

Protocol 2: Synthesis from 3,4-Dichlorotoluene [5]

This two-step process involves the photochlorination of the methyl group followed by halogen exchange.

-

Step 1: Photochlorination of 3,4-Dichlorotoluene

-

Materials: 3,4-Dichlorotoluene, carbon tetrachloride (solvent), chlorine gas, UV light source.

-

Procedure:

-

In a UV-transparent reactor, charge 3,4-dichlorotoluene and carbon tetrachloride.

-

Heat the mixture to a gentle reflux (70-80 °C) and turn on the UV light.

-

Introduce chlorine gas at a controlled rate. The reaction is exothermic and may require cooling to maintain the temperature between 100-140 °C.

-

Monitor the reaction by gas chromatography until the starting material is consumed.

-

Purge the reactor with nitrogen to remove residual chlorine and HCl.

-

The crude 3,4-dichlorobenzotrichloride can be used in the next step without further purification.

-

-

-

Step 2: Halogen Exchange

-

Materials: 3,4-Dichlorobenzotrichloride, anhydrous hydrogen fluoride (B91410) (HF).

-

Procedure:

-

Caution: This reaction must be performed in a specialized pressure reactor (autoclave) by personnel trained in handling anhydrous HF.

-

Charge the autoclave with crude 3,4-dichlorobenzotrichloride.

-

Cool the autoclave and carefully add anhydrous hydrogen fluoride.

-

Seal the reactor and heat to 110-115 °C with vigorous stirring. The pressure will rise to 1.5–2.5 MPa.

-

Maintain these conditions for 4-10 hours.

-

After cooling, carefully vent the excess HF into a scrubber.

-

The crude product is washed with a dilute base, then water, and dried.

-

Purify by vacuum distillation.

-

-

This compound in Organic Synthesis

This compound is a versatile intermediate for the introduction of the 3,4-dichloro-trifluoromethylphenyl moiety into target molecules. Key reactions include nitration, reduction, and subsequent transformations to produce a variety of bioactive compounds.

Experimental Workflows

The following diagram illustrates a typical synthetic workflow starting from this compound.

Caption: Synthetic pathway from this compound.

Key Experimental Protocols

Protocol 3: Nitration of this compound [5]

This reaction introduces a nitro group onto the aromatic ring, a crucial step for further functionalization.

-

Materials: this compound, concentrated sulfuric acid (98%), fuming nitric acid.

-

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C.

-

Slowly add fuming nitric acid while maintaining the temperature below 10 °C to create the nitrating mixture.

-

Add this compound dropwise to the nitrating mixture, keeping the internal temperature between 0-10 °C.

-

After the addition, allow the mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice. The product will separate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer and remove the solvent to yield crude 2-Nitro-3,4-dichlorobenzotrifluoride.

-

Protocol 4: Reduction of 2-Nitro-3,4-dichlorobenzotrifluoride [5]

The nitro group is reduced to an amine, providing a key intermediate for the synthesis of many pesticides.

-

Materials: 2-Nitro-3,4-dichlorobenzotrifluoride, iron powder, ethanol (B145695) or acetic acid (solvent), concentrated hydrochloric acid.

-

Procedure:

-

Set up a round-bottom flask with a reflux condenser.

-

Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride and solvent.

-

Add iron powder to the mixture.

-

Heat to 50-60 °C and add concentrated hydrochloric acid portion-wise. The reaction is exothermic.

-

After the initial exotherm, heat to reflux for 2-3 hours.

-

Cool the mixture and filter through celite to remove iron salts.

-

Concentrate the filtrate, basify with NaOH solution, and extract the product with ethyl acetate.

-

Wash and dry the organic layer to obtain crude 2-Amino-3,4-dichlorobenzotrifluoride.

-

Signaling Pathways of Key End-Products

The derivatives of this compound are potent modulators of biological pathways, leading to their efficacy as agrochemicals.

Acifluorfen (Herbicide)

Acifluorfen, a diphenyl ether herbicide, acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO) in the chlorophyll (B73375) synthesis pathway.

Caption: Mechanism of action of the herbicide Acifluorfen.

Fipronil (Insecticide)

Fipronil is a broad-spectrum insecticide that targets the central nervous system of insects. It acts as an antagonist of GABA and glutamate-gated chloride channels.

Caption: Mechanism of action of the insecticide Fipronil.

Spectroscopic Data

Mass Spectrometry (Electron Ionization) of this compound [4][8]

The mass spectrum of this compound is characterized by a molecular ion peak and fragmentation patterns consistent with its structure. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Note on Spectroscopic Data: Researchers should obtain their own analytical data (¹H NMR, ¹³C NMR, IR) to confirm the identity and purity of synthesized this compound. The general procedures for acquiring such data are outlined below.[9]

-

NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer.

-

IR Spectroscopy: A thin film of the liquid sample is analyzed using an FTIR spectrometer, typically between two salt plates or using an ATR accessory.

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-value agrochemicals. Its efficient synthesis and versatile reactivity make it an indispensable building block for the chemical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and the mechanisms of action of its key derivatives. The provided information is intended to support researchers and professionals in the development of novel and effective chemical products.

References

- 1. This compound | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 328-84-7 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN102746108A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

The Discovery and History of 3,4-Dichlorobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzotrifluoride (DCBTF), a colorless liquid with the chemical formula C₇H₃Cl₂F₃, is a significant intermediate in the synthesis of specialized chemicals, particularly within the agrochemical sector.[1][2][3] Its unique molecular structure, featuring a trifluoromethyl group and two chlorine atoms on a benzene (B151609) ring, imparts desirable properties for the development of bioactive compounds. This technical guide provides an in-depth exploration of the discovery, historical context, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

While a singular definitive "discovery" of this compound in scientific literature is not readily apparent, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The late 19th and early 20th centuries saw foundational work that enabled the synthesis of trifluoromethylated aromatic compounds. A pivotal development was the work of Frédéric Swarts in the 1890s, who pioneered the use of antimony trifluoride (SbF₃) for converting polychlorinated side chains on aromatic rings to polyfluorinated ones.[4] This type of halogen exchange reaction, later refined to use hydrogen fluoride (B91410) (HF), formed the basis for the industrial production of benzotrifluorides.[4]

The synthesis of compounds like this compound would have become feasible following the development of reliable methods for both the chlorination of the aromatic ring and the trifluoromethylation of a methyl or trichloromethyl group. Patents from the mid-20th century, such as a 1950 patent on the bromination of trifluoromethyl derivatives of benzene, indicate that related fluorinated aromatics were being actively investigated and utilized by this period.[5] The primary impetus for the production of this compound has been its utility as a building block for more complex molecules, particularly in the agrochemical industry.[6]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂F₃ | [7][8][9] |

| Molecular Weight | 215.00 g/mol | [7][8][9] |

| CAS Number | 328-84-7 | [7][8][9] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -13 to -12 °C | [7] |

| Boiling Point | 173-174 °C | [7] |

| Density | 1.478 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.475 | [7] |

| Vapor Pressure | 1.6 mmHg at 20 °C | [7] |

| Flash Point | 65 °C (closed cup) | [7] |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum. | [10][11] |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the trifluoromethyl carbon (a quartet due to C-F coupling) are expected. | [10][11] |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group is anticipated. | [10][11][12] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and fluorine atoms. | [13][14][15] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for aromatic C-H and C=C bonds, as well as strong absorptions for C-F and C-Cl bonds, are expected. | [10][13] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been developed, primarily focusing on industrial-scale production. The two main approaches involve either the chlorination of a trifluoromethylated precursor or the trifluoromethylation of a chlorinated precursor.

Method 1: Chlorination of 4-Chlorobenzotrifluoride

This method involves the direct chlorination of 4-Chlorobenzotrifluoride.

Experimental Protocol:

-

Reaction Setup: A reactor is charged with 4-Chlorobenzotrifluoride and a catalyst. A common catalyst system is a mixture of iron powder and ferric chloride.[16]

-

Heating and Chlorination: The mixture is heated with stirring to a temperature of 60-90 °C.[16] Dry chlorine gas is then introduced into the reactor.

-

Reaction Monitoring: The reaction is monitored, and chlorine gas is fed continuously for several hours until the desired conversion to this compound is achieved (e.g., >90 wt%).[16]

-

Work-up and Purification: After stopping the chlorine feed, residual gases are exhausted. The crude product is filtered to remove the catalyst and then purified by fractional distillation under reduced pressure to yield high-purity this compound (>99%).[16]

Caption: Workflow for the synthesis of this compound via chlorination.

Method 2: Chlorination and Fluorination of 3,4-Dichlorotoluene

This two-step process begins with the readily available 3,4-Dichlorotoluene.

Experimental Protocol:

-

Side-Chain Chlorination: 3,4-Dichlorotoluene is subjected to free-radical chlorination to convert the methyl group into a trichloromethyl group, yielding 3,4-Dichlorobenzotrichloride. This is typically achieved using chlorine gas under UV light.

-

Fluorination (Halogen Exchange): The resulting 3,4-Dichlorobenzotrichloride is then reacted with anhydrous hydrogen fluoride (HF) to replace the chlorine atoms of the trichloromethyl group with fluorine atoms.[17] This step yields the final product, this compound.

-

Purification: The crude product is purified by distillation.

Caption: Synthesis pathway starting from 3,4-Dichlorotoluene.

Applications in Agrochemical and Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of various agrochemicals and is also of interest in pharmaceutical research.[2][3][18]

Agrochemicals

A primary application of this compound is in the production of diphenyl ether-based herbicides.[6] These herbicides are effective against a wide range of weeds. The trifluoromethyl group often enhances the biological activity and selectivity of the final product.

Example: Synthesis of Flufenoxystrobin

This compound serves as a precursor for the synthesis of the fungicide Flufenoxystrobin.[1] The synthesis involves the hydroxyl substitution of one of the chlorine atoms on this compound to produce 2-chloro-4-(trifluoromethyl)phenol, a key intermediate for Flufenoxystrobin.[1]

Mechanism of Action of Strobilurin Fungicides

Flufenoxystrobin belongs to the strobilurin class of fungicides, which are known as Quinone outside inhibitors (QoI).[1] Their mechanism of action involves inhibiting mitochondrial respiration in fungi.

Caption: Signaling pathway showing the inhibition of fungal respiration by Flufenoxystrobin.

Pharmaceutical Development

While this compound is a versatile intermediate for fluorinated compounds, it is important for drug development professionals to note that it is not a direct precursor for some of the most well-known pharmaceuticals containing a dichlorophenyl moiety, such as the antidepressant Sertraline (Zoloft). The synthesis of Sertraline typically starts from 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone.[19][20][21] Similarly, the antidepressant Fluoxetine (Prozac), which contains a trifluoromethylphenyl group, is synthesized from 4-chlorobenzotrifluoride, not this compound.[22][23][24]

The value of this compound in pharmaceutical research lies in its potential as a starting material for the synthesis of novel drug candidates where the specific substitution pattern is desired to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Conclusion

This compound is a chemical intermediate with a history rooted in the fundamental advances of organofluorine chemistry. While not a household name, it plays a critical role in the production of modern agrochemicals, particularly herbicides and fungicides. For researchers and professionals in drug development, it represents a valuable building block for creating novel fluorinated compounds. A clear understanding of its synthesis, properties, and specific applications—as well as its distinction from precursors of major drugs like Sertraline and Fluoxetine—is crucial for its effective utilization in research and development.

References

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2494817A - Bromination of trifluoromethyl derivatives of benzene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - this compound (C7H3Cl2F3) [pubchemlite.lcsb.uni.lu]

- 9. This compound [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 16. CN102746108A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. datapdf.com [datapdf.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. S-(+)-FLUOXETINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 23. Synthesis of 14C- and 3H-labeled fluoxetine, a selective serotonin uptake inhibitor [inis.iaea.org]

- 24. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzotrifluoride, with the chemical formula C₇H₃Cl₂F₃, is an aromatic organic compound.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 4, and a trifluoromethyl (-CF₃) group at position 1. The presence of these halogen and trifluoromethyl groups imparts unique physicochemical properties to the molecule, including high chemical stability and lipophilicity, making it a valuable intermediate in organic synthesis.[4] A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, intermolecular interactions, and biological activity.

Molecular Structure

The definitive molecular geometry of this compound, including precise bond lengths and angles, would be determined using experimental techniques such as X-ray crystallography or gas electron diffraction, supplemented by computational modeling.[5] While specific data for this molecule is not available, the structure can be inferred from known data for related compounds.

2.1. Expected Geometric Parameters

Based on computational studies of similar substituted benzenes, the benzene ring is expected to be nearly planar. The C-C bond lengths within the aromatic ring are anticipated to be in the range of 1.39-1.41 Å. The C-Cl bonds are expected to have a length of approximately 1.74 Å, and the C-H bonds around 1.08 Å. The C-C bond connecting the trifluoromethyl group to the ring would be around 1.50 Å, with C-F bond lengths in the region of 1.34 Å. The bond angles within the benzene ring will be close to 120°, with some distortion due to the substituents.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the trifluoromethyl (-CF₃) group around the C-C bond connecting it to the benzene ring.

3.1. Rotational Barrier of the Trifluoromethyl Group

The rotation of the -CF₃ group is associated with a specific energy barrier. This barrier is influenced by steric and electronic interactions between the fluorine atoms and the adjacent chlorine atom at position 4 and the hydrogen atom at position 2. Computational chemistry, specifically Density Functional Theory (DFT), is the most common method for calculating this rotational barrier.

The conformation of the -CF₃ group can be described by the dihedral angle between one of the C-F bonds and the plane of the benzene ring. The stable conformations (energy minima) and transition states (energy maxima) would define the rotational energy profile. It is anticipated that the staggered conformations, where the fluorine atoms are positioned to minimize steric hindrance with the adjacent ring substituents, would be the most stable.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework of the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the three equivalent fluorine atoms of the -CF₃ group.

4.2. Vibrational Spectroscopy (FT-IR and FT-Raman)

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule. Characteristic absorption bands for the C-Cl, C-F, and C-H stretching and bending vibrations, as well as the aromatic ring vibrations, would be observed. A combined experimental and theoretical (DFT) approach is often used for the complete assignment of the vibrational spectra.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular formula.

Experimental and Computational Methodologies

5.1. Experimental Protocols

-

X-ray Crystallography: To obtain a crystal structure, a single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern is then used to determine the electron density map and, consequently, the precise atomic positions.[5]

-

Gas Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase. A beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern provides information on the internuclear distances.[5]

-

NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent and placed in a high-field NMR spectrometer to acquire ¹H, ¹³C, and ¹⁹F spectra.

-

FT-IR/FT-Raman Spectroscopy: For FT-IR, a sample can be analyzed as a neat liquid between salt plates or using an ATR accessory. For FT-Raman, a sample is irradiated with a laser, and the scattered light is analyzed.